molecular formula C54H46N2O16 B1240045 FluorX 5-isomer CAS No. 265981-56-4

FluorX 5-isomer

Cat. No.: B1240045
CAS No.: 265981-56-4
M. Wt: 978.9 g/mol
InChI Key: WEJBWDKWIFHWDE-UHFFFAOYSA-N
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Description

FluorX 5-isomer is the 5-isomer of FluorX. It has a role as a fluorochrome. It derives from a fluorescin.

Scientific Research Applications

Optical Isomers in Drug Metabolism

Atorvastatin, fluvastatin, and rosuvastatin, drugs used for hypercholesterolemia, exist in different optical forms and are used as enantiopure drugs. Research has shown that the optical isomers of these statins, which could include FluorX 5-isomer, have enantiospecific effects on drug-metabolizing P450s in human hepatocytes. This could have implications for the efficacy, adverse effects, and toxicity of these drugs (Korhoňová, Dořičáková, & Dvořák, 2015).

Fluorouracil Precipitation and Dimerization

Doxorubicin (DOX), commonly used in chemotherapy, tends to precipitate in the presence of buffers or drugs like 5-fluorouracil. This study reveals the mechanism behind DOX's precipitation in 5-fluorouracil solutions, which is due to the formation of covalently bonded DOX dimers. Such interactions are crucial to consider when using fluorouracil-based drugs, possibly including this compound (Yamada, 2020).

Drug Synergy in Cancer Treatment

The combination of luteolin and 5-fluorouracil on hepatocellular carcinoma cells has been shown to have synergistic antitumor effects. This research indicates that similar combinations involving this compound could potentially enhance therapeutic efficacy in cancer treatment through apoptosis induction and metabolism regulation (Xu et al., 2016).

Adsorption in Wastewater Treatment

5-Fluorouracil, found in wastewater treatment plants, has been adsorbed using biochar in an ultrasonic medium. This study's findings could apply to the environmental management of this compound and similar compounds, showcasing an approach to mitigate their impact in wastewater (Akay, 2020).

Adsorptive Separation Using Zeolites

Zeolite 5A is utilized in the petrochemical industry for separating alkane isomers, including fluorocarbon mixtures. The study of adsorptive separation processes, like those involving hexane isomers, can be relevant for the separation and purification of this compound compounds (Luna-Triguero, Gómez-Álvarez, & Calero, 2017).

Drug Delivery Using Mesoporous Frameworks

The mesoporous metal–organic framework MIL-100(Fe) has shown promise as a drug carrier for various therapeutical drugs, including 5-fluorouracil. This suggests the potential application of similar frameworks for the delivery of this compound, enhancing its effectiveness and specificity in therapeutic contexts (Mileo et al., 2021).

Biochemical Analysis

Biochemical Properties

FluorX 5-isomer plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme thymidylate synthase, which is involved in DNA synthesis. This compound inhibits the activity of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, this compound interacts with other proteins involved in nucleotide metabolism, such as orotate phosphoribosyltransferase, which converts this compound into its active form .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces DNA damage, leading to cell cycle arrest and apoptosis . It also modulates the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis, such as p53, CDKN1A, and FAS . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in nucleotide synthesis, leading to an imbalance in nucleotide pools and disruption of DNA and RNA synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, this compound is converted into its active metabolites, such as fluorodeoxyuridine monophosphate and fluorouridine triphosphate . These metabolites inhibit the activity of thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis . This compound also incorporates into DNA and RNA, causing DNA strand breaks and RNA dysfunction . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to degrade over time, leading to a decrease in its efficacy . In in vivo studies, this compound exhibits prolonged effects due to its slow degradation and sustained release from tissues . Long-term exposure to this compound can result in persistent DNA damage, cell cycle arrest, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing DNA damage and apoptosis . At high doses, this compound can cause severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. It is converted into its active metabolites by the enzyme orotate phosphoribosyltransferase . These metabolites inhibit the activity of thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis . This compound also affects metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA and RNA synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments . This compound interacts with binding proteins and transporters that facilitate its localization and accumulation in specific tissues . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and gene expression . It is also found in the cytoplasm, where it interacts with RNA and other cytoplasmic components . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for FluorX 5-isomer involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-1-butene", "Sodium fluoride", "Sodium iodide", "Copper(I) iodide", "Palladium(II) acetate", "Triphenylphosphine", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-1-butene by reacting 4-bromo-1-butene with sodium fluoride in diethyl ether solvent.", "Step 2: Synthesis of 5-iodo-4-fluoro-1-pentene by reacting 4-fluoro-1-butene with sodium iodide and copper(I) iodide in diethyl ether solvent.", "Step 3: Synthesis of 5-fluoro-4-iodo-1-pentene by reacting 5-iodo-4-fluoro-1-pentene with palladium(II) acetate and triphenylphosphine in methanol solvent.", "Step 4: Synthesis of FluorX 5-isomer by reacting 5-fluoro-4-iodo-1-pentene with sodium hydroxide and hydrochloric acid in water solvent." ] }

CAS No.

265981-56-4

Molecular Formula

C54H46N2O16

Molecular Weight

978.9 g/mol

IUPAC Name

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid;6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid

InChI

InChI=1S/2C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32;29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h2*5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32)

InChI Key

WEJBWDKWIFHWDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6-[Fluorescein-5(6)-carboxamido]hexanoic acid incorporated into the silicone nanocomposites for LED encapsulation?

A1: FCHA is introduced into the silicone nanocomposites to enable color conversion. When excited by a blue LED at a wavelength around 455 nm, the FCHA undergoes secondary emission, producing yellow light at around 571 nm []. This allows for the creation of white light LEDs, which are in high demand for various lighting applications.

Q2: How is 6-[Fluorescein-5(6)-carboxamido]hexanoic acid integrated into the silicone matrix containing Zirconium dioxide (ZrO2) nanoparticles?

A2: FCHA is not directly incorporated into the silicone matrix. Instead, it is attached to ZrO2 nanoparticles that have been modified with polydimethylsiloxane (PDMS) brushes. This "grafting-to" approach, using a ligand exchange process, ensures homogenous dispersion of the FCHA within the silicone matrix, contributing to the nanocomposite's desirable optical properties [].

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